ORY-1001(trans)
ORY-1001(trans)
Lysine-specific demethylase 1 (LSD1) demethylates H3K4 and H3K9, resulting in transcriptional repression. It also controls the tumor suppressor activity of p53 by demethylating a specific p53 lysine residue (LYS370). ORY-1001 is an orally available, selective inhibitor of LSD1 (IC50 < 20 nM). It targets acute myeloid leukemia (AML) stem cells and significantly reduces tumor cell load while increasing survival time in mouse models of AML. ORY-1001 is in clinical trials for cancer treatment.
ORY-1001 (RG-6016) is a potent LSD1 inhibitor extracted from patent WO2013057322A1.
ORY-1001 (RG-6016) is a potent LSD1 inhibitor extracted from patent WO2013057322A1.
Brand Name:
Vulcanchem
CAS No.:
1431326-61-2
VCID:
VC0002932
InChI:
InChI=1S/C15H22N2.2ClH/c16-12-6-8-13(9-7-12)17-15-10-14(15)11-4-2-1-3-5-11;;/h1-5,12-15,17H,6-10,16H2;2*1H/t12?,13?,14-,15+;;/m0../s1
SMILES:
C1CC(CCC1N)NC2CC2C3=CC=CC=C3.Cl.Cl
Molecular Formula:
C₁₅H₂₄Cl₂N₂
Molecular Weight:
303.27
ORY-1001(trans)
CAS No.: 1431326-61-2
Cat. No.: VC0002932
Molecular Formula: C₁₅H₂₄Cl₂N₂
Molecular Weight: 303.27
* For research use only. Not for human or veterinary use.
Specification
| Description | Lysine-specific demethylase 1 (LSD1) demethylates H3K4 and H3K9, resulting in transcriptional repression. It also controls the tumor suppressor activity of p53 by demethylating a specific p53 lysine residue (LYS370). ORY-1001 is an orally available, selective inhibitor of LSD1 (IC50 < 20 nM). It targets acute myeloid leukemia (AML) stem cells and significantly reduces tumor cell load while increasing survival time in mouse models of AML. ORY-1001 is in clinical trials for cancer treatment. ORY-1001 (RG-6016) is a potent LSD1 inhibitor extracted from patent WO2013057322A1. |
|---|---|
| CAS No. | 1431326-61-2 |
| Molecular Formula | C₁₅H₂₄Cl₂N₂ |
| Molecular Weight | 303.27 |
| IUPAC Name | 4-N-[(1R,2S)-2-phenylcyclopropyl]cyclohexane-1,4-diamine;dihydrochloride |
| Standard InChI | InChI=1S/C15H22N2.2ClH/c16-12-6-8-13(9-7-12)17-15-10-14(15)11-4-2-1-3-5-11;;/h1-5,12-15,17H,6-10,16H2;2*1H/t12?,13?,14-,15+;;/m0../s1 |
| Standard InChI Key | UCINOBZMLCREGM-RNNUGBGQSA-N |
| SMILES | C1CC(CCC1N)NC2CC2C3=CC=CC=C3.Cl.Cl |
| Appearance | Assay:≥98%A crystalline solid |
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